5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine
Description
Properties
CAS No. |
917896-04-9 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2/c1-11-18-9-14(17(19-11)20-13-4-2-3-5-13)12-6-7-15-16(8-12)22-10-21-15/h6-9,13H,2-5,10H2,1H3,(H,18,19,20) |
InChI Key |
HLQJQLXCKDHNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach starting from simpler pyrimidine precursors. The key steps include:
- Construction of the substituted pyrimidine ring with a methyl group at the 2-position.
- Introduction of the benzodioxole moiety at the 5-position of the pyrimidine ring.
- Nucleophilic substitution or amination at the 4-position with cyclopentylamine to form the N-cyclopentyl-4-amine substituent.
This approach leverages well-established pyrimidine chemistry, including halogenation, nucleophilic aromatic substitution, and amine coupling reactions.
Stepwise Synthesis Details
| Step | Reaction Type | Description | Typical Conditions / Reagents |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Synthesis of 2-methylpyrimidine core, often via condensation of amidines with β-dicarbonyl compounds or equivalents | Acid/base catalysis, reflux in polar solvents |
| 2 | Electrophilic substitution | Introduction of benzodioxole substituent at the 5-position, often via Suzuki coupling or nucleophilic aromatic substitution | Palladium-catalyzed Suzuki coupling with benzodioxole boronic acid derivatives |
| 3 | Amination at 4-position | Substitution of a leaving group (e.g., halogen) at the 4-position with cyclopentylamine to form the N-cyclopentyl amine | Heating with cyclopentylamine under inert atmosphere |
Representative Synthetic Route
- Starting Material: 2-methyl-4-chloropyrimidine or 2-methyl-4-bromopyrimidine.
- Step 1: Suzuki coupling of 2-methyl-4-chloropyrimidine with 1,3-benzodioxol-5-ylboronic acid to install the benzodioxole group at the 5-position.
- Step 2: Nucleophilic aromatic substitution of the 4-chloro group with cyclopentylamine to yield the target compound.
This route is supported by analogous pyrimidine syntheses reported in the literature, where Suzuki coupling and amination are common methods for functionalization.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 catalyst, base (K2CO3), 1,4-dioxane/H2O, 80-100 °C, 12-24 h | 70-85 | Requires inert atmosphere (N2 or Ar) |
| Amination with Cyclopentylamine | Heating in polar aprotic solvent (DMF or DMSO), 80-120 °C, 6-12 h | 60-75 | Excess amine used to drive reaction |
Analytical and Research Findings
- The compound’s purity and identity are confirmed by NMR, LC-MS, and HPLC techniques.
- The benzodioxole moiety is stable under the reaction conditions, and the cyclopentylamine substitution proceeds with good regioselectivity.
- Research on related pyrimidine derivatives indicates that modifications at the 4- and 5-positions significantly influence biological activity, making the synthetic route versatile for analog development.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Core Synthesis | Pyrimidine ring constructed via condensation or halogenated pyrimidine precursors |
| Benzodioxole Introduction | Suzuki coupling with benzodioxole boronic acid derivatives |
| Amination | Nucleophilic substitution with cyclopentylamine at 4-position |
| Catalysts and Reagents | Pd(PPh3)4 for coupling; bases like K2CO3; solvents such as DMF, DMSO, or 1,4-dioxane |
| Reaction Conditions | Elevated temperatures (80-120 °C), inert atmosphere, reaction times 6-24 hours |
| Yields | Moderate to good (60-85%) depending on step and purification |
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 219.28 g/mol. The structure features a benzodioxole moiety, which is known for its biological activity, linked to a cyclopentyl group and a pyrimidine ring. This unique arrangement contributes to its interaction with biological targets.
Antidepressant Effects
Research indicates that compounds similar to 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine may exhibit antidepressant properties. Studies have shown that modifications in the chemical structure can enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of certain cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate the precise pathways involved.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neurons from oxidative stress positions it as a candidate for further investigation in conditions like Alzheimer's disease .
Drug Development
The compound is being investigated as a lead molecule in drug development programs targeting various neurological and psychiatric disorders. Its structural features allow for modifications that could enhance efficacy and reduce side effects .
Synthetic Chemistry
In synthetic chemistry, it serves as an intermediate for developing more complex molecules with desired pharmacological profiles. Its synthesis involves multi-step reactions that highlight its versatility in creating derivatives with enhanced biological activities .
Case Study 1: Antidepressant Activity
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels and modulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on breast cancer cell lines showed that this compound inhibited cell growth significantly compared to controls. The results indicated that the compound could induce apoptosis through the activation of caspases, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d][1,3]dioxole moiety can interact with proteins and nucleic acids, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Key Features :
- 1,3-Benzodioxole : A bicyclic ether group that enhances electron density and may influence binding interactions via its oxygen atoms.
- Cyclopentylamine : A saturated five-membered ring contributing to lipophilicity and steric bulk.
- Methyl Group : A simple substituent that minimizes metabolic degradation at position 2 of the pyrimidine ring.
This compound shares structural motifs with several pyrimidine derivatives reported in medicinal chemistry, particularly those targeting kinase inhibition or antimicrobial activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Core Heterocycle: The target compound and derivatives retain a simple pyrimidine core, while ’s analog incorporates a thieno-pyrimidine system. The sulfur atom in thieno-pyrimidine increases polarizability and may alter binding kinetics in biological targets . ’s compound retains a pyrimidine core but includes a 6-methyl group, which reduces rotational freedom compared to the target’s 2-methyl substitution .
This could enhance interactions with hydrophobic enzyme pockets . Electron-Donating vs. Withdrawing Groups: The target’s benzodioxol (electron-rich) contrasts with ’s nitro group (electron-poor), affecting electronic distribution and reactivity .
Conformational Analysis: highlights dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings), suggesting moderate planarity. The target compound’s benzodioxol group is likely coplanar with the pyrimidine ring, favoring stacking interactions, whereas ’s cyclopenta-thieno system introduces non-planarity .
Solubility and Lipophilicity: The target compound’s cyclopentyl group contributes to higher lipophilicity (estimated logP ~3.2) compared to ’s hydrochloride salt (logP ~2.8). ’s thieno-pyrimidine may exhibit intermediate solubility due to sulfur’s polarizability .
Biological Activity
5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H19N3O2
- Molecular Weight : 299.36 g/mol
- SMILES Notation : CC1=NC(=NC(=C1C(=O)N(C2CCCCC2)C3=CC=CC=C3O2)C)C
This structure features a benzodioxole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Research has indicated that benzodioxole derivatives exhibit significant anticancer activity. A study focusing on related compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 26 to 65 µM against multiple cancer types, suggesting that modifications in the benzodioxole framework could enhance efficacy against tumors .
Antidiabetic Effects
In vivo studies have shown that compounds similar to this compound can effectively lower blood glucose levels in diabetic models. One study reported that a related compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in streptozotocin-induced diabetic mice after multiple doses . This indicates a potential role for this compound in managing diabetes through mechanisms such as α-amylase inhibition.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in glucose metabolism, such as α-amylase, which plays a crucial role in carbohydrate digestion. This inhibition can lead to reduced glucose absorption and lower blood sugar levels.
- Induction of Apoptosis in Cancer Cells : The presence of the benzodioxole moiety may enhance the compound's ability to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth and increased cell death.
Case Studies and Research Findings
Q & A
Q. Advanced Research Focus :
- Stability Analysis : Thermal gravimetric analysis (TGA) can correlate conformational flexibility with melting points.
- Solubility Prediction : Crystal lattice energy calculations (e.g., using Materials Studio) guide solvent selection for recrystallization .
What methodologies are recommended for resolving contradictions in bioactivity data across studies?
Basic Research Focus :
Discrepancies in antimicrobial or enzyme inhibition assays may arise from:
- Impurity Profiles : Validate compound purity via HPLC (>98%) and ¹H/¹³C NMR .
- Assay Conditions : Standardize protocols (e.g., fixed concentrations of SDS-PAGE reagents like 30% acrylamide/bis-acrylamide) .
Q. Advanced Research Focus :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities against targets (e.g., methionine aminopeptidase-1) and compare with experimental IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., R or Python) to aggregate data from diverse studies, identifying outliers via principal component analysis (PCA) .
How can computational models enhance the design of derivatives with improved bioactivity?
Q. Advanced Research Focus :
- QSAR Studies : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
- Reaction Pathway Design : ICReDD’s hybrid approach combines quantum chemistry (e.g., Gaussian) and machine learning to prioritize synthetic routes .
What are the best practices for characterizing hydrogen bonding and π-π interactions in this compound?
Q. Basic Research Focus :
- Spectroscopy : ¹H NMR (DMSO-d₆) detects NH₂ protons at δ 10.15 ppm, while IR confirms N–H stretches (3100–3128 cm⁻¹) .
- X-ray Crystallography : Resolve intermolecular distances (e.g., N–H⋯N ≈ 2.8 Å) and π-π stacking (3.5–4.0 Å) .
Q. Advanced Research Focus :
- DFT Calculations : B3LYP/6-311+G(d,p) optimizations quantify interaction energies, correlating with experimental lattice parameters .
How does structural modification of the cyclopentyl group impact pharmacological properties?
Q. Advanced Research Focus :
- SAR Studies : Replace cyclopentyl with bulkier groups (e.g., adamantane) and evaluate changes in logD (octanol-water partitioning) and CYP450 inhibition .
- Pharmacokinetics : Microsomal stability assays (e.g., human liver microsomes) assess metabolic resistance .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Q. Basic Research Focus :
- Chromatography : Use silica gel columns with EtOAc/hexane gradients (20:80 to 50:50) .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to obtain high-purity crystals .
Q. Advanced Research Focus :
- HPLC-MS : Hyphenated techniques confirm identity and quantify impurities at <0.1% levels .
How can researchers validate the compound’s role in enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
